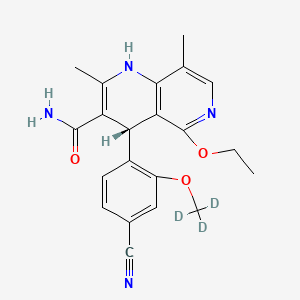
Finerenone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Finerenone-d3 is a deuterated form of finerenone, a nonsteroidal mineralocorticoid receptor antagonist. It is primarily used in the treatment of chronic kidney disease and heart failure. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of finerenone-d3 involves multiple steps, including the introduction of deuterium atoms. The process typically starts with the preparation of a suitable precursor, followed by deuterium exchange reactions. Common reagents used in these reactions include deuterated solvents and catalysts that facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Finerenone-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.
Scientific Research Applications
Finerenone-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of finerenone.
Biology: Used in biological studies to investigate the effects of deuterium substitution on the biological activity of finerenone.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of finerenone.
Industry: Used in the development of new formulations and drug delivery systems to improve the therapeutic efficacy of finerenone.
Mechanism of Action
Finerenone-d3 exerts its effects by selectively antagonizing the mineralocorticoid receptor. This receptor is activated by aldosterone and cortisol, which regulate gene expression involved in sodium and water retention, inflammation, and fibrosis. By blocking this receptor, this compound reduces the harmful effects of aldosterone and cortisol, leading to improved kidney and cardiovascular outcomes .
Comparison with Similar Compounds
Similar Compounds
Spironolactone: A steroidal mineralocorticoid receptor antagonist with a broader spectrum of activity but more side effects.
Eplerenone: A more selective steroidal mineralocorticoid receptor antagonist with fewer side effects compared to spironolactone.
Esaxerenone: A nonsteroidal mineralocorticoid receptor antagonist similar to finerenone but with different pharmacokinetic properties.
Uniqueness of Finerenone-d3
This compound is unique due to its deuterium substitution, which enhances its metabolic stability and reduces the risk of side effects. This makes it a promising candidate for long-term treatment of chronic kidney disease and heart failure .
Properties
Molecular Formula |
C21H22N4O3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(4S)-4-[4-cyano-2-(trideuteriomethoxy)phenyl]-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m1/s1/i4D3 |
InChI Key |
BTBHLEZXCOBLCY-GDLHTLTCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C#N)[C@H]2C3=C(C(=CN=C3OCC)C)NC(=C2C(=O)N)C |
Canonical SMILES |
CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















